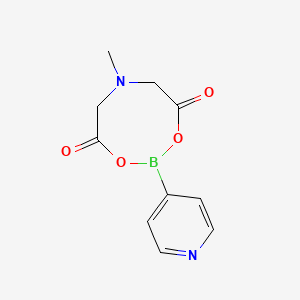
6-Metil-2-(piridin-4-il)-1,3,6,2-dioxazaborocan-4,8-diona
Descripción general
Descripción
“6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine. Pyridine derivatives are important in the field of natural products, drug molecules, vitamins, and materials .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” would be characterized by the presence of a pyridine ring, a dioxazaborocane ring, and a dione group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” would depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in a wide range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” would depend on its specific structure. Pyridine derivatives generally have a planar aromatic ring and are often polar due to the presence of a nitrogen atom .
Aplicaciones Científicas De Investigación
- Los derivados de benzimidazol, incluido el éster mida del ácido borónico de piridina-4, han llamado la atención debido a sus posibles aplicaciones terapéuticas. Los investigadores exploran sus propiedades antivirales (anti-VIH), anticancerígenas, antibacterianas y antifúngicas .
- La similitud estructural del compuesto con los nucleótidos naturales le permite interactuar con biopolímeros en los sistemas vivos .
- Los derivados de benzimidazol, incluido el éster mida del ácido borónico de piridina-4, se han utilizado como marcadores fluorescentes en la secuenciación de ADN .
- Los investigadores exploran el uso de derivados de benzimidazol en tintes poliméricos y materiales debido a sus propiedades electrónicas únicas .
- La síntesis del compuesto implica reacciones de condensación, lo que lo hace relevante en la química orgánica sintética .
Química Medicinal y Desarrollo de Fármacos
Marcadores Fluorescentes en la Secuenciación de ADN
Tintes Polimericos y Ciencia de los Materiales
Química Orgánica Sintética
Agroquímicos y Reguladores del Crecimiento Vegetal
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids and their derivatives, such as pyridine-4-boronic acid mida ester, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes due to their ability to form stable covalent bonds with proteins and other biological molecules .
Pharmacokinetics
It is known that boronic acids and their derivatives, such as pyridine-4-boronic acid mida ester, are generally stable and readily prepared . They are also known to have good bioavailability due to their ability to form stable complexes with various biological molecules .
Result of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body, potentially influencing a wide range of biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the stability of boronic acids and their derivatives . Additionally, the presence of other molecules can influence the compound’s ability to participate in reactions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycles of these reactions. The boronic acid group in Pyridine-4-boronic acid mida ester forms reversible covalent bonds with diols and other nucleophiles, facilitating its role in biochemical processes .
Cellular Effects
The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, thereby altering phosphorylation states and impacting signal transduction pathways. Additionally, Pyridine-4-boronic acid mida ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form stable complexes with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Pyridine-4-boronic acid mida ester may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Propiedades
IUPAC Name |
6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPUWZQLRQASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746241 | |
| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104636-72-7 | |
| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1511371.png)
![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

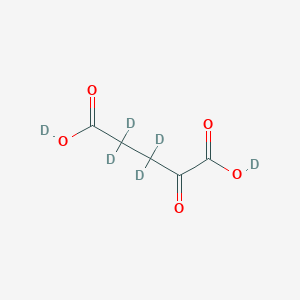

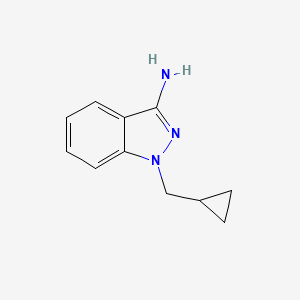
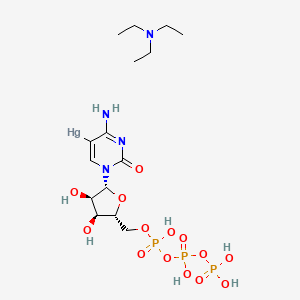
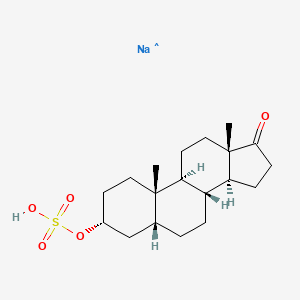
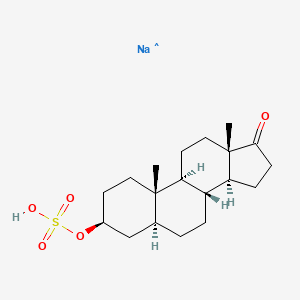

![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)